molecular formula C20H16N2OS B11765915 2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile

2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile

Cat. No.: B11765915
M. Wt: 332.4 g/mol
InChI Key: HZLXHDOUNGKLAZ-UHFFFAOYSA-N
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Description

2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving a suitable aldehyde and a nitrile source.

    Substitution Reactions: Introducing the 2-methoxyphenyl and p-tolyl groups through electrophilic aromatic substitution.

    Mercapto Group Introduction: The mercapto group can be introduced via thiolation reactions using thiolating agents like thiourea.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The aromatic rings can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of organic semiconductors or other advanced materials.

    Biological Studies: As a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance:

    In Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting their activity.

    In Materials Science: It could contribute to the electronic properties of a material through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-phenyl-6-(p-tolyl)nicotinonitrile
  • 2-Mercapto-4-(2-methoxyphenyl)-6-phenylpyridine

Uniqueness

2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is unique due to the specific combination of functional groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C20H16N2OS/c1-13-7-9-14(10-8-13)18-11-16(17(12-21)20(24)22-18)15-5-3-4-6-19(15)23-2/h3-11H,1-2H3,(H,22,24)

InChI Key

HZLXHDOUNGKLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3OC

Origin of Product

United States

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